molecular formula C10H11NO2 B6614877 3-acetyl-N-methylbenzamide CAS No. 1175301-11-7

3-acetyl-N-methylbenzamide

Cat. No.: B6614877
CAS No.: 1175301-11-7
M. Wt: 177.20 g/mol
InChI Key: MGKABRRQGGVSKG-UHFFFAOYSA-N
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Description

3-Acetyl-N-methylbenzamide is a benzamide derivative featuring an acetyl group (-COCH₃) at the 3-position of the benzene ring and an N-methyl substituent on the amide nitrogen. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and metal-catalyzed reactions due to their tunable electronic and steric properties .

Properties

IUPAC Name

3-acetyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)8-4-3-5-9(6-8)10(13)11-2/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKABRRQGGVSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-methylbenzamide can be achieved through several methods. One common approach involves the acetylation of N-methylbenzamide. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Another method involves the direct coupling of 3-acetylbenzoic acid with N-methylamine. This reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, allowing it to react with the amine to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper-based metal-organic frameworks can be employed to promote oxidative couplings, resulting in high conversion rates and yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Bromine in the presence of iron(III) bromide, nitric acid and sulfuric acid for nitration, alkyl halides with aluminum chloride for Friedel-Crafts alkylation.

Major Products Formed

    Oxidation: Formation of 3-acetylbenzoic acid or 3-acetylbenzaldehyde.

    Reduction: Formation of N-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-acetyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis, facilitating the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including pain relief and anti-cancer treatments.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes such as cholinesterases, affecting neurotransmitter levels and leading to various physiological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of benzamides is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs of 3-Acetyl-N-Methylbenzamide
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N,N-Diethyl-3-methylbenzamide (DEET) 3-methyl, N,N-diethyl C₁₂H₁₇NO 191.27 Insect repellent; rapid skin absorption
3-(Arylacetylamino)-N-methylbenzamides 3-acetylamino, N-methyl Varies ~250–300 Pharmaceutical candidates; enzyme modulation
3-Chloro-N-phenylbenzamide 3-chloro, N-phenyl C₁₃H₁₀ClNO 231.67 Crystallographic studies; halogen interactions
N-(3-Trifluoromethylphenyl)-3-aminobenzamide 3-amino, N-(3-CF₃-phenyl) C₁₄H₁₁F₃N₂O 280.24 Potential bioactive agent; H-bond donor/acceptor
3-Acetoxy-2-methyl-N-(phenyl)benzamide 3-acetoxy, 2-methyl, N-phenyl C₁₆H₁₅NO₃ 269.30 Structural characterization; ester reactivity
Key Observations:

Electron-Withdrawing vs. Halogen substituents (e.g., 3-chloro in ) increase molecular polarity and influence crystal packing via halogen bonding .

Amide Substitution :

  • N-Methyl groups (as in this compound) reduce steric hindrance compared to bulkier N,N-diethyl groups in DEET, which may affect metabolic stability and tissue penetration .

Biological Activity: DEET’s efficacy as an insect repellent is attributed to its volatility and lipophilicity, whereas acetylamino derivatives () show promise in drug design due to their ability to modulate enzyme activity .

Biological Activity

3-acetyl-N-methylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of N-methylbenzamide with acetic anhydride or acetyl chloride. The reaction can be represented as follows:

N methylbenzamide+Acetic Anhydride3 acetyl N methylbenzamide+byproducts\text{N methylbenzamide}+\text{Acetic Anhydride}\rightarrow \text{3 acetyl N methylbenzamide}+\text{byproducts}

This synthetic pathway allows for the introduction of the acetyl group at the 3-position of the benzene ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzamide, including this compound, exhibit significant antimicrobial properties. A study evaluated several benzamide derivatives against various bacterial strains using the disc diffusion method and minimum inhibitory concentration (MIC) assessments.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
S. aureus16

These results suggest that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, which is essential for reducing oxidative stress in biological systems.

Concentration (µM)% Inhibition
1025
5065
10085

These findings indicate a dose-dependent increase in antioxidant activity, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Cell LineIC50 (µM)
MCF-715.2
HCT-11612.8

The IC50 values indicate that the compound is relatively potent against these cancer cell lines, suggesting its potential as an anticancer agent.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties and potential protective effects against cellular damage.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

Case Studies

A notable case study involved the use of this compound in combination therapy for treating resistant bacterial infections. Patients treated with this compound alongside standard antibiotics showed improved outcomes compared to those receiving antibiotics alone.

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